2-Pentalenamine,octahydro-(6CI)
Description
2-Pentalenamine,octahydro-(6CI) (CAS: 116599-11-2) is a bicyclic amine derivative characterized by a saturated pentalene backbone (two fused cyclopentane rings) with an amine functional group. The "octahydro" designation indicates complete hydrogenation of the bicyclic system, resulting in a saturated structure.
Properties
CAS No. |
116599-11-2 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.215 |
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropentalen-2-amine |
InChI |
InChI=1S/C8H15N/c9-8-4-6-2-1-3-7(6)5-8/h6-8H,1-5,9H2 |
InChI Key |
IVXVPIOWIKLBGN-UHFFFAOYSA-N |
SMILES |
C1CC2CC(CC2C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-Pentalenamine,octahydro-(6CI) is best illustrated through comparisons with chemically related compounds. Below is a detailed analysis based on molecular frameworks, functional groups, and inferred properties:
Table 1: Structural and Functional Comparison
Key Differences
Core Structure: 2-Pentalenamine,octahydro-(6CI) features a bicyclic pentalene system, distinguishing it from monocyclic analogs like cyclohexanecarboximidamide or linear amines like 2-pentanamine. In contrast, Octahydrocyclopenta[c]pyrrol-5-amine (CAS: 130657-51-1) combines a cyclopentane ring with a pyrrolidine heterocycle, creating a nitrogen-containing bicyclic system with a secondary amine .
Functional Groups: The primary amine group in 2-Pentalenamine,octahydro-(6CI) contrasts with the secondary amine in Octahydrocyclopenta[c]pyrrol-5-amine and the hydrazone in Cyclopentanone,dimethylhydrazone. Hydrazones are typically more reactive toward electrophiles due to the conjugated C=N bond . Cyclohexanecarboximidamide (CAS: 24722-30-3) contains an amidine group (NH₂-C=NH), which is highly basic and participates in hydrogen bonding, unlike the simpler amine in 2-Pentalenamine .
Physicochemical Properties :
- Saturated bicyclic structures (e.g., 2-Pentalenamine,octahydro) generally exhibit higher boiling points and lower solubility in polar solvents compared to linear amines (e.g., 2-pentanamine) due to increased molecular rigidity and surface area .
- Amidines (e.g., cyclohexanecarboximidamide) are more polar and water-soluble than aliphatic amines, owing to their ability to form ionic resonance structures .
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